Computed Lipophilicity (XLogP3): 3-(Hydroxymethyl)-5-nitrophenol vs. Regioisomeric Comparators
The computed partition coefficient (XLogP3) for 3-(Hydroxymethyl)-5-nitrophenol is 0.5, which is significantly lower than that of its 4-nitro isomer (XLogP3 1.2) and its 2-nitro isomer (XLogP3 1.1) [1]. This 0.6–0.7 log unit difference corresponds to an approximately 4- to 5-fold difference in the octanol-water partition coefficient, directly translating to distinct reversed-phase HPLC retention behavior and differential solubility in biphasic reaction systems [1].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 (chem960); XLogP3-AA = 0.5 (PubChem for 4-(Hydroxymethyl)-3-nitrophenol, same computed property) |
| Comparator Or Baseline | 3-(Hydroxymethyl)-4-nitrophenol: XLogP3 = 1.2 (PubChem CID 108946); 5-(Hydroxymethyl)-2-nitrophenol: XLogP3 = 1.1 (PubChem CID 14520114) |
| Quantified Difference | ΔXLogP3 = 0.6–0.7 (lower for target compound); ~4–5× difference in Kow |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem) or equivalent; standard conditions |
Why This Matters
Lower XLogP3 enables superior aqueous solubility for reactions conducted in polar media and ensures unambiguous chromatographic separation from higher-logP isomers during QC release testing.
- [1] PubChem. (2025). Compound Summary for CID 108946: 3-(Hydroxymethyl)-4-nitrophenol. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/108946 View Source
